molecular formula C23H20N4O3S B2881483 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1115932-11-0

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2881483
CAS No.: 1115932-11-0
M. Wt: 432.5
InChI Key: DKYRHWAQENSWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes. This compound has been investigated for its potential in oncology research, particularly in the context of synthetic lethality for cancers with homologous recombination deficiencies, such as those involving BRCA mutations . By inhibiting PARP-1, it prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately, selective cell death in cancer cells. Research has also explored its neuroprotective properties, demonstrating efficacy in models of cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation . Its unique chemical structure, featuring a 1,2,4-oxadiazole moiety linked to a dihydropyridinone core, contributes to its high-affinity binding and inhibitory activity. This PARP-1 inhibitor is an essential research tool for elucidating the roles of PARP in DNA damage response, cell death pathways, and various disease models. The product is supplied with high chemical purity and is intended for use in biochemical and cell-based assays in a laboratory setting . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-6-8-16(9-7-15)22-25-23(30-26-22)17-10-11-21(29)27(13-17)14-20(28)24-18-4-3-5-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRHWAQENSWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the acylation of the resulting intermediate with an appropriate acetamide derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of the target compound with analogous molecules (Table 1):

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Scaffold Key Substituents Potential Activity References
Target compound : 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide Dihydropyridinone + 1,2,4-oxadiazole 4-methylphenyl (oxadiazole), SCH₃ (acetamide terminus) Undisclosed (inferred anti-inflammatory/antiproliferative)
Compound A : 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide Dihydropyridinone + 1,2,4-oxadiazole Ethyl (oxadiazole), 4-methylphenyl (acetamide terminus) Undisclosed (structural analog)
Compound B : N-(5-acetamido-2-methoxyphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + acetamide Allyl-pyridinyl triazole, methoxyphenyl (acetamide terminus) Anti-exudative (analogous to diclofenac)
Compound C : 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole + 1,2,4-oxadiazole 4-methoxyphenyl (oxadiazole), SCH₃ (pyrazole), 2-chlorobenzyl (acetamide) Undisclosed (structural hybrid)
Critical Observations

The 4-methylphenyl substituent on the oxadiazole (target compound) vs. the ethyl group in Compound A introduces distinct steric and electronic effects. Methyl groups are less bulky than ethyl, possibly favoring tighter binding to hydrophobic enzyme pockets .

Scaffold Diversity: The dihydropyridinone core in the target compound and Compound A contrasts with the triazole in Compound B. Dihydropyridinones are associated with kinase inhibition (e.g., CDK or JAK inhibitors), while triazoles often exhibit antimicrobial or anti-inflammatory properties . Compound C’s pyrazole-oxadiazole hybrid may confer dual activity, leveraging pyrazole’s role in COX-2 inhibition and oxadiazole’s metabolic stability .

Pharmacophore Similarities :

  • All compounds share an acetamide linker , critical for hydrogen bonding with target proteins. The 3-(methylsulfanyl)phenyl terminus in the target compound and Compound C could engage in π-π stacking or hydrophobic interactions, unlike the 2-pyridinyl group in Compound B, which may participate in metal coordination .
Research Findings and Gaps
  • Anti-Exudative Activity: Compound B demonstrated significant anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) in rodent models, suggesting the acetamide-triazole scaffold’s efficacy in inflammation .
  • Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., FP1-12 in ) showed antiproliferative effects via imidazole and triazole scaffolds.
  • Synthetic Feasibility: The use of Zeolite (Y-H) and pyridine in synthesizing hydroxyacetamide derivatives () highlights catalytic strategies applicable to the target compound. However, its complex oxadiazole-dihydropyridinone linkage may require multi-step protocols .

Biological Activity

The compound 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that incorporates a dihydropyridine framework and an oxadiazole moiety. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its pharmacological properties, making it a valuable scaffold in drug design.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, with a molecular weight of approximately 341.37 g/mol. The structure includes:

  • A dihydropyridine core, which often exhibits cardiovascular and neuroprotective effects.
  • An oxadiazole ring, known for its roles in anticancer and antimicrobial activities.
  • A methylsulfanyl group that can enhance lipophilicity and bioavailability.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that derivatives of 1,2,4-oxadiazoles can interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The presence of the oxadiazole moiety has been linked to notable antimicrobial properties. Studies demonstrate that compounds containing oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, derivatives with similar configurations have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Study 1: Anticancer Efficacy

A recent study investigated the biological activity of various oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of similar oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting they could serve as lead compounds for new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The oxadiazole ring may intercalate into DNA, disrupting replication processes.
  • Enzyme Modulation : By binding to active sites on enzymes like AChE, it can modulate their activity and influence neurotransmitter levels.
  • Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial membranes, leading to cell lysis.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits topoisomerases
AntimicrobialDisrupts cell wall synthesis
Enzyme InhibitionInhibits acetylcholinesterase

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including oxadiazole ring formation and acetamide coupling. Critical parameters include solvent choice (e.g., DMF or DMSO for solubility ), temperature control (reflux conditions for cyclization ), and catalyst selection (e.g., palladium for cross-coupling ). Yield optimization requires iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • 1H/13C NMR : Confirms aromatic substituent environments and dihydropyridine tautomerism .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole (C=N) stretching vibrations .
  • HPLC : Monitors purity (>95% required for biological assays) .

Q. How does the compound’s solubility affect experimental design in pharmacological studies?

Limited aqueous solubility due to hydrophobic substituents (e.g., methylphenyl, methylsulfanyl) necessitates solvent systems like DMSO-water mixtures or lipid-based carriers . Solubility assays (e.g., shake-flask method) should precede in vitro testing to avoid false negatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across analogs with varying substituents?

For example, 4-chlorophenyl analogs may show higher enzyme inhibition than 4-methyl derivatives due to enhanced electron-withdrawing effects . Systematic SAR studies using isosteric replacements (e.g., Cl vs. CF3) and computational docking (e.g., AutoDock Vina) clarify steric/electronic contributions .

Q. How can reaction pathways be tailored to minimize byproducts during scale-up?

Continuous flow synthesis reduces side reactions (e.g., oxidation of dihydropyridine) by precise control of residence time and temperature . In-line analytics (e.g., FTIR monitoring) enable real-time adjustments .

Q. What mechanistic insights explain the compound’s instability under oxidative conditions?

The methylsulfanyl group is prone to oxidation, forming sulfoxide derivatives. Stability studies (e.g., forced degradation under H2O2) coupled with LC-MS identify degradation pathways. Antioxidants like BHT or inert atmospheres (N2/Ar) mitigate this .

Q. How do electronic effects of substituents influence binding to biological targets?

DFT calculations reveal that electron-donating groups (e.g., 4-methylphenyl) enhance π-π stacking with aromatic residues in enzyme active sites, while electron-withdrawing groups (e.g., 3-chlorophenyl) improve hydrogen bonding .

Q. What computational tools predict metabolic liabilities in preclinical development?

Software like Schrödinger’s Metabolite Predictor identifies vulnerable sites (e.g., acetamide hydrolysis or oxadiazole ring cleavage). Experimental validation via microsomal assays (human liver microsomes) quantifies metabolic stability .

Q. How can structural modifications improve pharmacokinetic properties without compromising activity?

  • Bioisosteric replacement : Swap methylsulfanyl with sulfone for enhanced solubility .
  • Prodrug design : Introduce ester groups at the acetamide moiety for improved bioavailability .

Q. What experimental controls are critical when assessing off-target effects in cellular assays?

Include positive controls (e.g., known kinase inhibitors) and counter-screens against related enzymes (e.g., COX-2 for anti-inflammatory studies) to validate selectivity. Dose-response curves (IC50/EC50) and CRISPR knockouts confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.